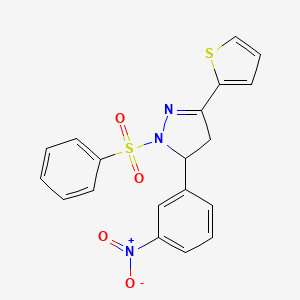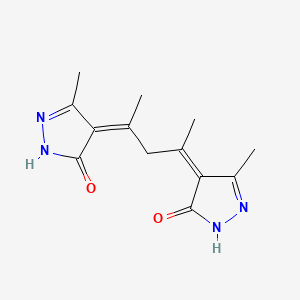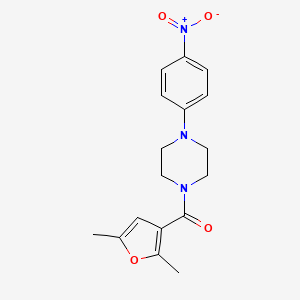![molecular formula C29H35ClN4O3 B3982465 N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3982465.png)
N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as AC-5216, is a novel compound that has been extensively studied for its potential therapeutic applications. AC-5216 belongs to the class of compounds known as NMDA receptor antagonists, which are known to have neuroprotective effects and potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline acts as an NMDA receptor antagonist, which blocks the activity of the NMDA receptor. The NMDA receptor is a glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. Overactivation of the NMDA receptor can lead to excitotoxicity, which is a process that leads to neuronal damage and death. By blocking the NMDA receptor, this compound can prevent excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has also been shown to decrease the levels of oxidative stress markers and pro-inflammatory cytokines, which are known to play a role in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. This compound is also readily available and can be synthesized using a multi-step synthetic route. However, one limitation of this compound is that it has low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline. One direction is to investigate its potential therapeutic applications in other neurological disorders such as traumatic brain injury and multiple sclerosis. Another direction is to investigate its potential use as a neuroprotective agent in surgical procedures that can lead to neuronal damage. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has been shown to have neuroprotective effects by blocking the NMDA receptor, which plays a crucial role in the pathogenesis of these disorders.
Propriétés
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClN4O3/c1-19(29-16-20-11-21(17-29)13-22(12-20)18-29)31-26-15-25(5-6-27(26)34(36)37)32-7-9-33(10-8-32)28(35)23-3-2-4-24(30)14-23/h2-6,14-15,19-22,31H,7-13,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHKPGVNMJVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC(=CC=C6)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B3982393.png)

![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3982403.png)
![N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3982406.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3982411.png)
![ethyl 4-{[(cyclohexyl{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3982427.png)
![N,N-diethyl-4-methoxy-3-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3982430.png)
![1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol](/img/structure/B3982434.png)
![N-[(5-methylpyrazin-2-yl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B3982442.png)


![2-(1-methyl-1H-imidazol-2-yl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3982464.png)
![methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate](/img/structure/B3982473.png)
![1-(2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)-4-methylpiperazine](/img/structure/B3982480.png)